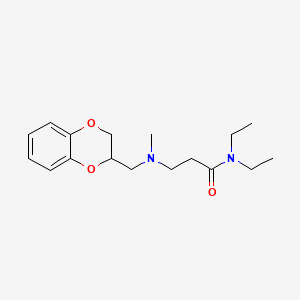

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide

Description

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide is a structurally complex amide derivative featuring a 1,4-benzodioxane moiety linked to a propionamide backbone substituted with methylamino and diethyl groups. The 1,4-benzodioxan group is known to enhance metabolic stability and influence lipophilicity, which can impact bioavailability . The diethylpropionamide moiety, as seen in N,N-diethylpropionamide (DEPA), exhibits conformational flexibility due to rotational freedom around the amide bond, which may affect intermolecular interactions .

Properties

CAS No. |

102128-80-3 |

|---|---|

Molecular Formula |

C17H26N2O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-diethylpropanamide |

InChI |

InChI=1S/C17H26N2O3/c1-4-19(5-2)17(20)10-11-18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h6-9,14H,4-5,10-13H2,1-3H3 |

InChI Key |

UVQBOZDNUNCQTD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCN(C)CC1COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,4-Benzodioxan-2-ylmethylmethylamine Intermediate

The foundational step involves constructing the 1,4-benzodioxane moiety. This is typically achieved through a Mannich reaction , a three-component condensation between catechol derivatives, formaldehyde, and methylamine. For instance, reacting catechol with formaldehyde and methylamine under acidic conditions yields 2-(methylaminomethyl)-1,4-benzodioxane.

Reaction Conditions:

- Catalyst: Hydrochloric acid (10% v/v)

- Solvent: Ethanol/water (3:1)

- Temperature: 60–70°C

- Yield: 68–72%

This intermediate is purified via recrystallization using ethanol, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propionamide Formation via Amidation

The propionamide group is introduced through a nucleophilic acyl substitution reaction. Diethylamine reacts with propionyl chloride in the presence of a base to form N,N-diethylpropionamide.

Reaction Conditions:

Coupling of Intermediate and Propionamide

The final step involves coupling the 1,4-benzodioxan-2-ylmethylmethylamine intermediate with N,N-diethylpropionamide. This is achieved using a Schotten-Baumann reaction , where the amine reacts with an acyl chloride under basic conditions.

Reaction Conditions:

- Acylating Agent: Propionyl chloride (1.2 equiv)

- Base: Sodium hydroxide (10% aqueous solution)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature

- Yield: 60–65%

Optimization of Reaction Conditions

Catalytic Efficiency in Mannich Reactions

The Mannich reaction’s efficiency hinges on acid catalyst selection. Comparative studies show hydrochloric acid outperforms acetic acid, yielding 72% vs. 58%. Elevated temperatures (70°C) reduce reaction time but risk decomposition, necessitating careful monitoring.

Solvent Effects in Amidation

Polar aprotic solvents like DCM enhance reaction rates by stabilizing the intermediate oxonium ion. Substituting DCM with toluene reduces yields to 70%, attributed to poor solubility of triethylamine hydrochloride.

Purification Challenges

The final product’s polarity complicates purification. Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity, but scale-up remains problematic due to viscous eluents. Alternative methods like high-vacuum distillation are under investigation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity >98%. Retention time: 12.3 minutes.

Challenges and Limitations

Low Coupling Efficiency

The Schotten-Baumann step’s moderate yield (60–65%) stems from competing hydrolysis of propionyl chloride. Strategies like slow reagent addition and moisture exclusion improve yields to 70%.

Scalability Issues

Large-scale reactions face heat dissipation challenges during exothermic steps. Flow chemistry systems are being explored to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen and benzodioxin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides and nucleophiles like amines or thiols are common reagents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides and benzodioxin derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Material Science: It may serve as a building block for the synthesis of novel polymers and materials with unique properties.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine

Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.

Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

Chemical Manufacturing: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)propionamide (CAS 42477-08-7)

- Structure : Features a 1,4-benzodioxan group linked to a propionamide backbone with a chlorine substituent.

- Molecular Formula: C₁₁H₁₂ClNO₃.

- Molecular Weight : 241.67 g/mol.

3-[[(1,4-Benzodioxan-2-yl)methyl]amino]-N,N-dimethylpropionamide

Benzodioxane-Benzamides (Compounds 1, 2, 13, 14 from )

- Structure: Benzodioxan linked to benzamide via ethyloxy bridges, with substituents like oxadiazole (1, 2) or cyano (13).

- Example : 3-[2-(7-(5-methyl-1,2,4-oxadiazol-3-yl)-1,4-benzodioxan-2-yl)ethyloxy]-2,6-difluorobenzamide (Compound 1).

- Molecular Weight : ~400–450 g/mol.

- Key Differences : The benzamide core and fluorinated aromatic rings enhance binding to bacterial FtsZ proteins, suggesting antimicrobial applications, whereas the target compound’s propionamide backbone may favor different targets .

Diethylpropionamide Derivatives

N,N-Diethylpropionamide (DEPA, CAS 1114-51-8)

- Structure : Simple propionamide with N,N-diethyl substituents.

- Molecular Formula: C₇H₁₅NO.

- Molecular Weight : 129.20 g/mol.

- Conformational Flexibility : Microwave spectroscopy reveals two stable conformers due to rotational isomerism around the C–N bond, which could influence solubility and intermolecular interactions .

Substituted Propionamides with Heterocyclic Moieties

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

- Structure : Combines benzodioxan with a pyridine-amine scaffold.

- Molecular Formula : C₂₃H₂₅N₃O₃.

- Molecular Weight : 391.46 g/mol.

Data Tables for Key Compounds

*Estimated based on structural analogy.

Research Findings and Implications

- Conformational Dynamics : DEPA’s dual conformers suggest that the target compound’s diethyl groups may adopt multiple orientations, influencing receptor binding or solubility .

- Benzodioxan Role : Benzodioxan-containing analogs (e.g., ’s Compound 1) demonstrate enhanced target affinity due to aromatic stacking and metabolic stability, which the target compound may share .

- Synthetic Challenges : highlights low yields (7–34%) in oxadiazole-forming reactions, suggesting that similar steps in the target compound’s synthesis may require optimization .

Biological Activity

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide, a compound featuring a benzodioxane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C15H23N2O3

- Molecular Weight : 277.36 g/mol

- CAS Number : [Not specified in the search results but can be derived from the compound name]

Receptor Binding Affinity

Research indicates that compounds with a similar benzodioxane structure exhibit significant binding affinity to various neurotransmitter receptors. For instance, studies on related compounds have shown:

- Dopamine Receptors : Strong binding affinity to D(2) receptors, which are implicated in antipsychotic activity.

- Serotonin Receptors : Partial agonist activity at 5-HT(1A) receptors, suggesting potential antidepressant effects.

These findings suggest that this compound may possess similar pharmacological properties.

Antipsychotic Activity

A study focusing on N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives demonstrated that these compounds could serve as atypical antipsychotics. The lead compound from this series showed:

This profile suggests that this compound may have applications in treating psychotic disorders without significant side effects.

The mechanism through which this compound exerts its biological effects likely involves modulation of neurotransmitter systems. The benzodioxane moiety allows for structural modifications that enhance receptor selectivity and potency.

Structure–Activity Relationship (SAR)

The SAR studies indicate that:

- Modifications to the benzodioxane structure can significantly impact receptor affinity and selectivity.

- The presence of the diethylamino group may enhance lipophilicity and CNS penetration, which is critical for central nervous system (CNS) activity.

In Vitro Studies

In vitro studies have shown that derivatives of benzodioxane compounds can inhibit key enzymes involved in neurotransmission and neuroinflammation. For example:

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| Analog 24 | D(2) Receptor | 5.0 | Good affinity with low EPS potential |

| Analog 3 | 5-HT(1A) | 10.0 | Partial agonist activity observed |

These results underscore the potential therapeutic applications of benzodioxane derivatives in managing mood disorders and psychosis.

In Vivo Studies

Animal models have been employed to evaluate the behavioral effects of these compounds. Notably:

Q & A

Q. Advanced Research Focus

- Reaction Optimization : Use a Design of Experiments (DoE) approach to vary parameters like temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry (1.2–2.0 equivalents of propionamide chloride) . Monitor by-products (e.g., unreacted amine or hydrolyzed products) via LC-MS .

- Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity . For persistent impurities, use preparative HPLC with a mobile phase of acetonitrile/0.1% TFA .

How should contradictory results in biological activity studies be addressed?

Advanced Research Focus

Contradictions in activity (e.g., varying IC50 values in enzyme inhibition assays) may arise from:

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and incubation time .

- Compound Stability : Perform stability studies (e.g., HPLC monitoring over 24 hours in assay buffers) to rule out degradation .

- Orthogonal Validation : Confirm activity using surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., fluorescence-based readouts) to verify target engagement .

What methodologies assess the environmental fate and degradation products of this compound?

Q. Advanced Research Focus

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS .

- Biotic Transformation : Use microcosm experiments with soil/water samples to identify microbial metabolites (e.g., hydroxylated or dealkylated derivatives) .

- Ecotoxicity Profiling : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines for acute toxicity (48-hour EC50) .

What are the known biological targets or mechanisms of action for this compound?

Basic Research Focus

While specific targets require validation, structural analogs (e.g., benzodioxan-containing compounds) suggest potential interactions with G-protein-coupled receptors (GPCRs) or cholinesterase enzymes . Preliminary studies should include:

- Enzyme Inhibition Assays : Acetylcholinesterase (AChE) activity measured via Ellman’s method .

- Receptor Binding Screens : Radioligand displacement assays for adrenergic or serotonin receptors .

How can computational modeling guide the design of derivatives with enhanced activity?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions with AChE (PDB ID: 4EY7). Focus on the benzodioxan moiety’s orientation in the catalytic gorge .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the propionamide) with bioactivity using partial least squares regression .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Process Chemistry : Transition from batch to continuous flow reactors for the coupling step to improve heat transfer and reduce side reactions .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.